1H-pyrazole-3-carboximidamide hydrochloride

Vue d'ensemble

Description

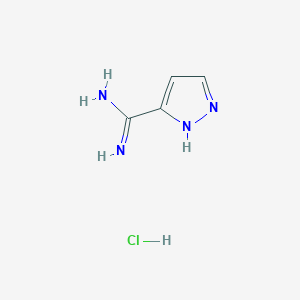

1H-Pyrazole-3-carboximidamide hydrochloride is a heterocyclic organic compound with the molecular formula C4H7ClN4. It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two nitrogen atoms. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3-carboximidamide hydrochloride can be synthesized through multiple routes. One common method involves the reaction of aminoguanidine bicarbonate with 1,1,3,3-tetramethoxypropane under acidic conditions, leading to the formation of the pyrazole ring . Another method involves the reaction of imidazole with cyanamide, which also results in the formation of the desired compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale reactions using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to accelerate the reaction .

Analyse Des Réactions Chimiques

Types of Reactions: 1H-Pyrazole-3-carboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various pyrazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Applications De Recherche Scientifique

Applications in Organic Synthesis

1H-Pyrazole-3-carboximidamide hydrochloride serves as a crucial reagent in organic synthesis, particularly for the following applications:

Guanidylation Reactions

The compound is primarily utilized for guanylation of amines, which is a significant reaction in the synthesis of various pharmaceuticals and bioactive compounds. The guanylation process involves the introduction of a guanidine group into organic molecules, enhancing their biological activity.

- Case Study: A study demonstrated the successful guanylation of chitooligosaccharides using this compound, resulting in compounds with improved protein binding abilities. This was characterized using infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) techniques .

Peptide Synthesis

In peptide chemistry, this compound acts as a reagent for synthesizing peptide bonds through guanylation processes. This application is critical for developing therapeutic peptides and proteins.

- Relevant Research: The use of this compound in peptide synthesis has been documented as an efficient method for creating complex peptide structures .

Applications in Drug Development

The pyrazole scaffold is integral to many pharmaceutical compounds, including nonsteroidal anti-inflammatory drugs (NSAIDs) and antihypertensive agents. The unique properties of this compound contribute to the development of new drug candidates.

Synthesis of Bioactive Compounds

This compound has been explored for synthesizing various bioactive molecules that exhibit potential therapeutic effects.

- Example: The synthesis of bis-guanidinium-cholesterol derivatives utilizing this compound has been reported, indicating its role in creating lipid-based drug delivery systems .

Materials Science Applications

This compound is also employed in materials science, particularly in the development of novel biomaterials.

Hydrogel Formation

Recent studies have shown that this compound can be used to create supramolecular hydrogels that are injectable and moldable. These hydrogels have applications in tissue engineering and regenerative medicine.

- Research Insight: A study highlighted the development of self-healing hydrogels based on guanidinylated chitosan and laponite nanosheets, showcasing the potential for drug delivery and tissue scaffolding .

Safety Considerations

Despite its diverse applications, safety data indicate that this compound poses certain hazards:

- Harmful if swallowed (Acute toxicity)

- May cause allergic skin reactions (Skin sensitization)

Proper handling procedures should be followed to mitigate risks associated with its use .

Mécanisme D'action

The mechanism of action of 1H-pyrazole-3-carboximidamide hydrochloride involves its interaction with various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

- 1H-Pyrazole-1-carboxamidine hydrochloride

- 1H-Pyrazole-4-carboximidamide hydrochloride

- 1H-Pyrazole-5-carboximidamide hydrochloride

Comparison: 1H-Pyrazole-3-carboximidamide hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different biological activities and applications, making it a valuable compound in various fields of research .

Activité Biologique

1H-Pyrazole-3-carboximidamide hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound has the molecular formula and is classified as a pyrazole derivative. Pyrazole compounds are known for their diverse biological activities, including anti-inflammatory, antifungal, and anticancer properties .

The biological activity of this compound primarily involves its interaction with various biomolecular targets. The compound can inhibit specific enzymes and modulate biochemical pathways through the formation of stable complexes with these targets. Its mechanism of action includes:

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, which can lead to altered metabolic processes.

- Cellular Interaction : It influences cellular functions by affecting gene expression and protein interactions .

Antifungal Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antifungal properties. For instance, this compound has shown effectiveness against various Candida species, with minimum inhibitory concentrations (MIC) ranging from 15.6 µg/mL to 62.5 µg/mL .

| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |

|---|---|---|

| Candida albicans | 15.6 | ≥62.5 |

| Candida parapsilosis | ≥62.5 | ≥62.5 |

| Candida glabrata | ≥62.5 | ≥62.5 |

| Rhodotorula mucillaginosa | ≥62.5 | ≥62.5 |

These findings suggest that the compound could serve as a template for developing new antifungal agents .

Anticancer Activity

In addition to antifungal effects, pyrazole derivatives have been studied for their anticancer potential. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Other Biological Activities

The broad spectrum of biological activities associated with pyrazole derivatives includes:

- Anti-inflammatory Effects : Compounds have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

- Antioxidant Properties : Pyrazole derivatives may exhibit protective effects against oxidative stress .

Case Studies

- Antifungal Efficacy : A study evaluated the antifungal activity of several new pyrazole carboximidamides against Candida species. The results indicated that certain derivatives significantly reduced phospholipase activity in Candida albicans, suggesting a mechanism for their antifungal action .

- Cytotoxicity Assessment : Another study assessed the cytotoxicity of pyrazole carboximidamides in human cell lines, revealing low cytotoxic effects at effective antifungal concentrations, which is critical for therapeutic applications .

Propriétés

IUPAC Name |

1H-pyrazole-5-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4.ClH/c5-4(6)3-1-2-7-8-3;/h1-2H,(H3,5,6)(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEATQMXNIFWCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.